N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine
Description
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-32-26-16-21(13-14-25(26)33-19-20-8-3-2-4-9-20)17-29-23-10-7-11-24-22(23)18-30-31(24)27-12-5-6-15-28-27/h2-6,8-9,12-16,18,23,29H,7,10-11,17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYBJLAOAKEIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC3=C2C=NN3C4=CC=CC=N4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a halogenated pyridine under palladium catalysis.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an etherification reaction using a suitable phenol derivative and a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various cellular pathways and processes . For example, it may block ion channels or inhibit enzyme activity, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and tryptophan derivatives.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Uniqueness
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
